Rimsulfuron
Overview
Description
Rimsulfuron is a sulfonylurea herbicide primarily used for post-emergence control of a wide range of annual and perennial broadleaf weeds and grasses. It was developed by DuPont in the mid-1980s and became commercially available in Europe in 1991, the USA in 1994, and China in 1997 . Its chemical name is N-((4,6-dimethoxy-2-pyrimidinyl)aminocarbonyl)-3-(ethylsulfonyl)-2-pyridine-sulfonamide.
Mechanism of Action
Target of Action
Rimsulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the biosynthesis of branched-chain amino acids, which are essential for cell division and plant growth .
Mode of Action
This compound acts as a selective, systemic herbicide. It is absorbed through the foliage and roots of plants and then translocated . By inhibiting AHAS, this compound disrupts the synthesis of vital amino acids, leading to the cessation of cell division and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. The inhibition of AHAS by this compound prevents the production of these amino acids, thereby halting plant growth and development .
Pharmacokinetics
This compound exhibits different absorption and metabolism patterns in different plant species, which explains their varying susceptibility to the herbicide . For instance, redroot pigweed, a highly sensitive species, shows a high rate of absorption and a low rate of herbicide metabolism. In contrast, potato, a crop species tolerant to this compound, shows the lowest rate of absorption and the highest rate of metabolism .
Result of Action
The inhibition of AHAS by this compound leads to a deficiency in essential amino acids, which in turn halts cell division and plant growth. This results in the death of the plant, thereby controlling the population of target weeds .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, the herbicide is mobile in soil, which can affect its availability and action . Furthermore, the susceptibility of different plant species to this compound can vary, potentially due to differences in absorption and metabolism rates influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Rimsulfuron controls weeds by inhibiting the plant enzyme acetolactate synthase (ALS), which blocks the biosynthesis of branched-chained amino acids containing valine, isoleucine, and leucine . This interaction disrupts the normal biochemical reactions in the plant, leading to its death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the normal biochemical reactions, particularly those involving the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the ALS enzyme . By binding to this enzyme, it prevents the synthesis of certain amino acids, thereby disrupting protein synthesis and ultimately leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is rapidly metabolized in plants like maize, potatoes, and tomatoes through two degradation pathways starting with either cleavage or contraction of the sulfonylurea bridge of the molecule . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has low toxicity to mammalian organisms . As with any substance, it’s likely that effects would vary with different dosages, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway that synthesizes branched-chain amino acids. It interacts with the ALS enzyme, inhibiting its function and thus disrupting this metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve its absorption and metabolism . This compound is absorbed by the foliage of treated plants and translocated to the meristem .
Subcellular Localization
It’s known that this compound is transported to the meristem of plants , but further details, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rimsulfuron is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-2-pyrimidinamine with ethylsulfonyl chloride to form an intermediate, which is then reacted with 3-(ethylsulfonyl)-2-pyridinesulfonamide. The final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis but optimized for higher yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in soil, leading to the formation of various metabolites.
Hydrolysis: It can hydrolyze under acidic or basic conditions, resulting in the breakdown of the sulfonylurea linkage.
Photodegradation: this compound is susceptible to photodegradation when exposed to sunlight, leading to the formation of several degradation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.
Photodegradation Conditions: Exposure to UV light or sunlight.
Major Products Formed:
Oxidation Products: Various sulfonylurea metabolites.
Hydrolysis Products: Breakdown products of the sulfonylurea linkage.
Photodegradation Products: Multiple degradation products formed under UV light.
Scientific Research Applications
Rimsulfuron has a wide range of applications in scientific research:
Agriculture: Used extensively for weed control in crops like corn, potatoes, and tomatoes.
Environmental Studies: Research on the environmental fate and behavior of this compound, including its degradation in soil and water, is crucial for understanding its impact on ecosystems.
Analytical Chemistry: Development of analytical methods for detecting this compound residues in various matrices, such as soil, water, and plant tissues.
Comparison with Similar Compounds
Rimsulfuron belongs to the sulfonylurea family of herbicides, which includes other compounds such as:
- Nicosulfuron
- Metsulfuron-methyl
- Chlorimuron-ethyl
- Thifensulfuron-methyl
Uniqueness of this compound:
- Broad-Spectrum Weed Control: this compound is effective against a wide range of weed species, including both annual and perennial broadleaf weeds and grasses .
- Low Application Rates: It is highly effective at low application rates, reducing the amount of chemical needed and minimizing environmental impact .
- Rapid Degradation: this compound degrades relatively quickly in soil and water, reducing the risk of long-term environmental contamination .
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFOUWRMVYJCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032642 | |
Record name | Rimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.784 at 25 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase. | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
122931-48-0 | |
Record name | Rimsulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimsulfuron [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIMSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-178 °C | |
Record name | Rimsulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rimsulfuron, like other sulfonylurea herbicides, targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ]
A: this compound binds to ALS, inhibiting its activity. This prevents the synthesis of essential branched-chain amino acids, leading to a halt in plant cell division and growth. [] Studies suggest that this compound interferes not only with the synthesis but also with the structural integrity of ALS. []
A: Inhibition of ALS by this compound disrupts protein synthesis and various metabolic processes within the plant, ultimately leading to growth inhibition and plant death. [, ]
ANone: this compound has the molecular formula C12H14N4O7S2 and a molecular weight of 386.4 g/mol.
A: this compound can be tank-mixed with several herbicides for broader weed control, but compatibility can be variable. For instance, it shows good compatibility with metribuzin, primisulfuron, and chlorothalonil, while compatibility with dicamba and copper hydroxide can be antagonistic, reducing its effectiveness. [, , , , ]
A: this compound's efficacy is temperature-dependent, with optimal activity observed at 25-30 °C. Higher temperatures can sometimes lead to increased maize injury by this compound due to higher uptake and translocation. [, ]
A: Rainfastness of this compound can be influenced by the use of adjuvants. While certain adjuvants might enhance rainfastness for some weed species, they might reduce it for others. []
A: this compound's primary degradation pathway in soil involves hydroxylation of the pyrimidine ring, followed by glucose conjugation, resulting in inactive metabolites. [, ] The high-molecular-weight amine metabolite does not accumulate in the soil, minimizing the risk of forming potentially harmful nitroso amino compounds. []
A: Yes, certain weed species like Eastern black nightshade (Solanum ptycanthum) have shown tolerance to this compound. [, ]
A: Alternatives to this compound in potato fields include metribuzin, pendimethalin, prosulfocarb, flufenacet, and sulfosulfuron. These herbicides can be used individually or in combination to target different weed spectrums and manage potential resistance. [, , , ]
A: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound residues in various matrices, including soil and plant tissues. [] Gas Chromatography coupled with Electron Capture Detection (GC-ECD), Flame Photometric Detection (GC-FPD), and Mass Spectrometry (GC-MS) are also employed to analyze this compound and its metabolites in soil samples. [] A quick, easy, cheap, effective, rugged, and safe LC-MS/MS method has also been developed for the simultaneous determination of this compound, haloxyfop-P-methyl, and haloxyfop in tobacco leaf samples. []
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